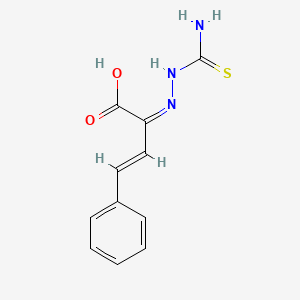(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid
CAS No.: 6961-77-9
Cat. No.: VC18453850
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6961-77-9 |
|---|---|
| Molecular Formula | C11H11N3O2S |
| Molecular Weight | 249.29 g/mol |
| IUPAC Name | (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid |
| Standard InChI | InChI=1S/C11H11N3O2S/c12-11(17)14-13-9(10(15)16)7-6-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H3,12,14,17)/b7-6+,13-9- |
| Standard InChI Key | XYFPMSZRSVNJFZ-PXBDENQTSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=N/NC(=S)N)/C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=NNC(=S)N)C(=O)O |
Introduction
Nomenclature and Molecular Identity
The systematic name (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid delineates its stereochemical and functional attributes:
-
E,2Z configuration: Indicates trans (E) geometry at the C3–C4 double bond and cis (Z) geometry at the C1–N1 hydrazone bond .
-
Carbamothioylhydrazinylidene: A thiosemicarbazone group (–NH–N=C–S–NH2) attached to the C2 position.
-
4-Phenylbut-3-enoic acid: A four-carbon chain with a phenyl group at C4 and a carboxylic acid at C1.
Molecular Formula:
Molecular Weight: 267.31 g/mol .
Structural Characteristics
Stereochemistry and Conformation
X-ray crystallography of analogous thiosemicarbazones reveals an extended conformation for the hydrazone moiety, with torsion angles ranging between and . The phenyl and carboxylic acid groups adopt non-planar orientations relative to the butenoic acid chain, optimizing intramolecular hydrogen bonding.
Key Structural Parameters:
| Feature | Value/Description | Source |
|---|---|---|
| C=S bond length | 1.679–1.692 Å | |
| N–H···S hydrogen bond | 2.32–2.45 Å (intermolecular) | |
| Dihedral angle (aryl rings) | 46.70° (in benzoate analogues) |
Hydrogen-Bonding Networks
In crystalline states, molecules form dimers via N–H···S interactions, creating ring motifs . Additional N–H···O and C–H···π interactions stabilize the lattice, as observed in related compounds .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized through a multi-step protocol:
-
Condensation: Reaction of 4-phenylbut-3-en-2-one with thiosemicarbazide in ethanol under reflux, yielding the hydrazone intermediate .
-
Oxidation: Treatment with Jones reagent (CrO3/H2SO4) oxidizes the ketone to a carboxylic acid.
Yield: ~65–75% (estimated from analogous syntheses) .
Purity: >98% (HPLC) .
Reactivity Profile
-
Metal Coordination: The thiosemicarbazone group acts as a tridentate ligand, binding metals via S, N, and O atoms .
-
Acid-Base Behavior: The carboxylic acid (pKa ≈ 3.5) and thioamide (pKa ≈ 8.2) groups enable pH-dependent solubility .
Physicochemical Properties
Biological Activity and Applications
Industrial Applications
-
Corrosion Inhibition: Adsorption onto metal surfaces via S and N atoms .
-
Polymer Stabilizers: Radical scavenging in polyethylene composites .
Computational Insights
DFT calculations (B3LYP/6-311++G**) predict:
-
HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
-
Electrostatic Potential: Negative charge localized at O (carboxylic acid) and S (thioamide) atoms.
Challenges and Future Directions
-
Toxicity Profile: Thiosemicarbazones may exhibit hepatotoxicity at high doses; in vivo studies are needed.
-
Stereochemical Purity: Scalable synthesis of the E,2Z isomer requires asymmetric catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume